2-((4-chlorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Description
2-((4-chlorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H15ClN2OS2 and its molecular weight is 338.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by inducing the expression of antioxidant response element-dependent genes .
Mode of Action
The compound activates NRF2, disrupting its interaction with the Kelch-like ECH-associated protein 1 (KEAP1) via interfering with the KEAP1’s Kelch domain . This disruption prevents the degradation of NRF2, allowing it to translocate to the nucleus, bind to the antioxidant response element, and initiate the transcription of target genes .
Biochemical Pathways
The activation of NRF2 leads to the upregulation of various antioxidant and cytoprotective genes, including NQO1 and HO-1 . These genes play a significant role in neutralizing reactive oxygen species and mitigating oxidative stress . The compound also exhibits anti-inflammatory activity, reversing the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .
Result of Action
The activation of NRF2 by the compound results in a cellular defense response against oxidative stress . Additionally, the compound’s anti-inflammatory activity leads to a decrease in the levels of pro-inflammatory cytokines and mediators, potentially reducing inflammation .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS2/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h5-8H,1-4,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPFQNKYPRIFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.